molecular formula C18H39NO2 B048060 沙芬醇 CAS No. 15639-50-6

沙芬醇

货号 B048060
CAS 编号: 15639-50-6
分子量: 301.5 g/mol
InChI 键: OTKJDMGTUTTYMP-ROUUACIJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Safingol synthesis has been a subject of interest to improve yield, stereoselectivity, and practicality. Several efficient asymmetric syntheses of Safingol have been developed. Notably, Sharma et al. (2007) describe two efficient asymmetric syntheses of (2S,3S)-safingol, starting from (R)-cyclohexylideneglyceraldehyde. The key steps include diastereoselective addition of alkylmagnesium or lithium reagents and simple organic transformations, highlighting a route with excellent diastereoselectivity and operational simplicity (Sharma, Gamre, & Chattopadhyay, 2007). Kokatla, Sagar, and Vankar (2008) developed syntheses of (2S,3S)-safingol and its natural (2S,3R)-isomer from 3,4,6-tri-O-benzyl glycals, employing a one-pot reduction of an azide and debenzylation under catalytic hydrogenation as the key step (Kokatla, Sagar, & Vankar, 2008).

Molecular Structure Analysis

Safingol's molecular structure is crucial to its function as a PKC inhibitor and its interaction with biological targets. The structure consists of a long hydrophobic tail and a hydroxyl group that mimics the natural sphingolipid backbone. This configuration allows safingol to integrate into cellular membranes and interact with its target proteins effectively.

Chemical Reactions and Properties

Safingol's chemical reactions primarily involve its interaction with protein kinase C, where it acts as an inhibitor. Safingol's ability to undergo metabolism into various bioactive molecules, including its N-acyl and N-methyl metabolites, illustrates its complex interaction with biological systems and its potential for diverse biological effects. The metabolism includes N-acylation to form ceramide-like compounds and N-methylation, leading to unique metabolites with potential biological activities (Morales et al., 2007).

科学研究应用

  1. 合成与结构研究: 沙芬醇可以从 3,4,6-三-O-苄基糖醛高效合成,这对于其在研究应用中的可及性非常重要 (H. Kokatla, R. Sagar, & Y. D. Vankar, 2008).

  2. 鞘氨酸激酶抑制: 沙芬醇作为鞘氨酸激酶抑制剂,减少鞘氨醇-1 磷酸的形成。此特性用于协同增加肿瘤细胞系中化疗剂的细胞毒性 (K. Hwang, B. Maurer, Reynolds Cp, & Min H. Kang, 2007).

  3. 对药物蓄积和敏感性的影响: 沙芬醇处理会增加某些细胞系中的药物蓄积和敏感性,这与蛋白激酶 C 的抑制相关 (C. Sachs, A. Safa, S. Harrison, & R. Fine, 1995).

  4. 诱导肿瘤细胞自噬: 沙芬醇通过抑制蛋白激酶 C 和 PI3 激酶通路诱导实体瘤细胞自噬 (Jesse Coward et al., 2009).

  5. 在细胞死亡机制中的作用: 它通过活性氧物质的产生和自噬修复机制诱导癌细胞中意外的坏死性细胞死亡 (Leong-Uung Ling et al., 2011).

  6. 增强化疗的抗肿瘤活性: 沙芬醇以序列依赖性方式增强顺铂的抗肿瘤活性,显示出治疗难治性肾上腺皮质癌的希望 (R. Carvajal et al., 2006).

  7. 在口腔鳞状细胞癌中的应用: 它诱导口腔鳞状细胞癌细胞凋亡和自噬,以内切核酸酶 G 介导的方式支持细胞存活 (A. Masui et al., 2016).

  8. 潜在的副作用: 其皮肤外用会导致雌性大鼠肝损伤,强调需要仔细考虑治疗应用中的副作用 (M. Carfagna, K. M. Young, & R. Susick, 1996).

  9. 临床试验和毒理学研究: 沙芬醇已在 1 期人类临床试验中测试其对癌细胞的细胞毒作用 (Pablo R Morales et al., 2007).

属性

IUPAC Name

(2S,3S)-2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045768
Record name Safingol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Safingol

CAS RN

15639-50-6, 3102-56-5
Record name Safingol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15639-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safingol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safingol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAFINGOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Safingol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAFINGOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

158 g of the above compound are dissolved in 1054 cm3 of methanol including 10% of water containing 129.1 g of potassium hydroxide. The reaction medium is brought to reflux for 6 hours and then filtered through paper while hot. The filtrate is made up with 300 cm3 of water and left at 4° C. overnight. The solid formed is isolated by filtration on a glass sinter. 145 g of 2-amino-3-hydroxyoctadecanol or dihydrosphingosine are thereby obtained in pure erythro form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above compound
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
129.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1054 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Safingol
Reactant of Route 2
Safingol
Reactant of Route 3
Safingol
Reactant of Route 4
Safingol
Reactant of Route 5
Safingol
Reactant of Route 6
Safingol

Citations

For This Compound
1,320
Citations
LU Ling, KB Tan, H Lin, GNC Chiu - Cell death & disease, 2011 - nature.com
… to be inhibited by safingol treatment, which … safingol-induced cancer cell death, and autophagy is likely to be a mechanism triggered to repair damages from ROS generation on safingol …
Number of citations: 150 www.nature.com
MA Dickson, RD Carvajal, AH Merrill Jr, M Gonen… - Clinical Cancer …, 2011 - AACR
… I study of a safingol, a putative inhibitor of SphK. Safingol was administered alone and, based on preclinical data, in combination with cisplatin. Safingol can be safely administered at …
Number of citations: 170 aacrjournals.org
J Coward, G Ambrosini, E Musi, JP Truman… - Autophagy, 2009 - Taylor & Francis
… may be due to safingol per se or another metabolite. Thus, our studies establish that safingol induces autophagy through inhibition of PKCs and PI3k by safingol directly rather than via …
Number of citations: 122 www.tandfonline.com
GK Schwartz, D Ward, L Saltz, ES Casper… - Clinical cancer research …, 1997 - AACR
… Because the in vivo activity of safingol … serum safingol levels, we performed a pilot clinical … Patients were treated in cohorts of three to six patients with safingol on day 1. If there was no …
Number of citations: 135 aacrjournals.org
CW Sachs, AR Safa, SD Harrison, RL Fine - Journal of Biological Chemistry, 1995 - ASBMB
… safingol on antineoplastic drug sensitivity and PKC activity of MCF-7 tumor cell lines. Safingol … However, only in MCF-7 DOX R cells did safingol treatment increase accumulation of [ 3 H]…
Number of citations: 116 www.jbc.org
LB Kedderis, HP Bozigian, JM Kleeman, RL Hall… - … and Applied Toxicology, 1995 - Elsevier
… to evaluate safingol toxicity when administered iv as a single agent and to evaluate safingol's … In an escalating dose study, dogs were administered safingol iv at 5, 10, 20, 30, 40, and 75 …
Number of citations: 59 www.sciencedirect.com
GK Schwartz, A Haimovitz-Friedman… - JNCI: Journal of the …, 1995 - academic.oup.com
… and the combination of safingol and MMC induced … safingol and PMA abrogated the safingolmediated enhancement of MMC-induced apoptosis. Conclusions: The PKC inhibitor safingol …
Number of citations: 131 academic.oup.com
JM Yun, TB Sim, HS Hahm, WK Lee… - The Journal of organic …, 2003 - ACS Publications
Various enantiomerically pure 2-acylaziridines were prepared efficiently from the corresponding aziridine-2-carboxylate via Weinreb's amide and the subsequent treatment of …
Number of citations: 124 pubs.acs.org
KB Tan, LU Ling, RM Bunte, WJ Chng… - Journal of controlled …, 2012 - Elsevier
… of safingol. The present study is the first to describe a rationally designed liposome formulation of safingol and demonstrate the anti-leukemic potential of liposomal safingol using a …
Number of citations: 31 www.sciencedirect.com
LU Ling, GNC Chiu - Cancer Research, 2007 - AACR
… with safingol for 24 hours. In conclusion, safingol alone was effective in inhibiting viability of breast and ovarian cancer cells, and synergism was demonstrated when safingol was used …
Number of citations: 2 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。